molecular formula C17H20ClN7 B12344075 5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12344075
M. Wt: 357.8 g/mol
InChI Key: HLDBXTYLGQKBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with a molecular formula of C16H18ClN7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves multiple steps. One common method includes the reaction of 5-chloro-2-aminopyridine with 1-methylpiperidine under controlled conditions to form an intermediate. This intermediate is then reacted with pyrazine-2-carbonitrile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine derivatives .

Scientific Research Applications

5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((5-Chloro-4-(methyl(1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20ClN7

Molecular Weight

357.8 g/mol

IUPAC Name

5-[[5-chloro-4-[methyl-(1-methylpiperidin-4-yl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C17H20ClN7/c1-24-5-3-13(4-6-24)25(2)15-7-16(22-10-14(15)18)23-17-11-20-12(8-19)9-21-17/h7,9-11,13H,3-6H2,1-2H3,(H,21,22,23)

InChI Key

HLDBXTYLGQKBNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=CC(=NC=C2Cl)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.